molecular formula C38H54O3 B15289200 Testosterone Aldol Dimer

Testosterone Aldol Dimer

Cat. No.: B15289200
M. Wt: 558.8 g/mol
InChI Key: OPRKDUHDILZYOC-BIKIQLQZSA-N
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Description

Testosterone Aldol Dimer is a compound formed through the aldol condensation reaction involving testosterone This reaction results in the formation of a dimer, which is a molecule composed of two identical subunits

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Testosterone Aldol Dimer typically involves the aldol condensation reaction. This reaction can be catalyzed by either acidic or basic conditions. Common catalysts include acids such as hydrochloric acid (HCl) or aluminum chloride (AlCl3), and bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) . The reaction can be carried out at room temperature or with heating, depending on the desired reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The choice of catalyst and reaction conditions can be optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Testosterone Aldol Dimer can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Testosterone Aldol Dimer has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound to study aldol condensation reactions and their mechanisms.

    Biology: The compound can be used to investigate the biological activity of testosterone derivatives.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the context of hormone replacement therapy.

    Industry: The compound may have applications in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of Testosterone Aldol Dimer involves its interaction with specific molecular targets and pathways. The aldol condensation reaction proceeds through the formation of an enolate ion, which acts as a nucleophile and attacks the carbonyl carbon of another molecule. This results in the formation of a beta-hydroxy carbonyl compound, which can undergo further reactions such as dehydration to form an alpha, beta-unsaturated carbonyl compound .

Comparison with Similar Compounds

Testosterone Aldol Dimer can be compared with other similar compounds formed through aldol condensation reactions. Some of these compounds include:

    Aldol: Formed from the condensation of two aldehyde molecules.

    Ketol: Formed from the condensation of two ketone molecules.

    Mixed Aldol Products: Formed from the condensation of an aldehyde and a ketone.

The uniqueness of this compound lies in its specific structure and the presence of testosterone as the starting material, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C38H54O3

Molecular Weight

558.8 g/mol

IUPAC Name

(2E,8R,9S,10R,13S,14S,17S)-17-hydroxy-2-[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C38H54O3/c1-35-16-13-22(19-23(35)5-7-25-28-9-11-33(40)36(28,2)17-14-30(25)35)27-21-38(4)24(20-32(27)39)6-8-26-29-10-12-34(41)37(29,3)18-15-31(26)38/h19-20,25-26,28-31,33-34,40-41H,5-18,21H2,1-4H3/b27-22+/t25-,26-,28-,29-,30-,31-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

OPRKDUHDILZYOC-BIKIQLQZSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=C/5\C[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CCC6=CC5=O)CC[C@@H]8O)C)C)/CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C5CC6(C7CCC8(C(C7CCC6=CC5=O)CCC8O)C)C)CCC34C

Origin of Product

United States

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